(S)-Sertaconazole

Vue d'ensemble

Description

(S)-Sertaconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin. The compound exhibits broad-spectrum antifungal activity, making it effective against various dermatophytes, yeasts, and molds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Sertaconazole involves several steps, starting from the appropriate imidazole derivative. The key steps include:

Formation of the imidazole ring: This is typically achieved through the reaction of a suitable dicarbonyl compound with an amine.

Introduction of the chiral center: The chiral center is introduced using enantioselective synthesis techniques, often involving chiral catalysts or auxiliaries.

Functionalization of the imidazole ring:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: These are used to control reaction conditions precisely.

Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Sertaconazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antifungal properties.

Applications De Recherche Scientifique

Clinical Efficacy in Dermatological Applications

(S)-Sertaconazole is primarily used in topical formulations for the treatment of dermatophyte infections and candidiasis. Clinical studies have demonstrated its effectiveness against conditions such as tinea pedis and vulvovaginal candidiasis.

Tinea Pedis Treatment

A significant study evaluated the safety and efficacy of 2% sertaconazole nitrate cream in treating tinea pedis. The results indicated that sertaconazole led to a marked improvement in clinical signs such as erythema, pruritus, and scaling compared to a vehicle control group. Notably:

- Clinical Cure Rate : 66.2% of sertaconazole-treated patients achieved mycologic cure after two weeks without treatment, compared to only 38% in the control group (P < 0.0001) .

- Relapse Rates : The relapse rate was significantly lower in the sertaconazole group (20.8%) compared to the control (64%) after treatment cessation .

Vaginal Candidiasis Treatment

This compound has also shown promising results in treating vaginal candidiasis. A meta-analysis highlighted that sertaconazole administered as a single-dose ovule was effective in eradicating Candida spp. in 65-100% of patients .

Formulation Innovations

Recent research has focused on enhancing the delivery mechanisms of sertaconazole through innovative formulations.

Mucoadhesive Liposomal Gel

A study developed mucoadhesive liposomes for localized therapy of sertaconazole aimed at treating vaginal candidiasis. Key findings included:

- Increased Drug Retention : The mucoadhesive liposomal gel showed significantly improved tissue retention and reduced systemic absorption compared to conventional gel formulations .

- Sustained Release : Coating liposomes with pectin enhanced drug release profiles, suggesting better patient compliance due to reduced frequency of administration .

Comparative Efficacy Studies

Comparative studies have positioned this compound favorably against other antifungal treatments.

Meta-Analysis Outcomes

A comprehensive meta-analysis compared sertaconazole with other topical treatments such as ketoconazole and tacrolimus. Results indicated that:

- Sertaconazole had a higher odds ratio (OR = 1.95) for achieving mild severity index scores after 28 days of treatment compared to controls .

- It demonstrated a lower incidence of moderate or severe symptoms (OR = 0.51) compared to other treatments .

Safety Profile

The safety profile of this compound is generally favorable, with most adverse effects being mild and localized, such as skin irritation or dermatitis . In clinical trials, a majority of subjects reported satisfaction with the treatment and would consider using it again if necessary .

Mécanisme D'action

(S)-Sertaconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis.

Comparaison Avec Des Composés Similaires

- Ketoconazole

- Clotrimazole

- Miconazole

- Econazole

Comparison: (S)-Sertaconazole is unique in its broad-spectrum activity and its ability to disrupt fungal cell membranes more effectively than some of its counterparts. Unlike ketoconazole, which has systemic toxicity concerns, this compound is primarily used topically, reducing the risk of systemic side effects.

Activité Biologique

(S)-Sertaconazole is a synthetic antifungal agent primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by a multi-faceted mechanism of action, which includes inhibition of ergosterol biosynthesis and direct interaction with fungal cell membranes. This article explores the biological activity of this compound, highlighting its efficacy against various fungi, clinical applications, and comparative studies with other antifungal agents.

This compound exerts its antifungal effects through several key mechanisms:

- Inhibition of Ergosterol Biosynthesis : Sertaconazole is a potent inhibitor of the enzyme 14α-lanosterol demethylase, a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane; its inhibition leads to increased membrane permeability and ultimately cell lysis .

- Direct Membrane Interaction : Beyond inhibiting ergosterol synthesis, Sertaconazole binds to nonsterol lipids within the fungal membrane, disrupting membrane integrity and leading to ATP leakage and cell death .

- Fungistatic and Fungicidal Properties : Sertaconazole demonstrates both fungistatic and fungicidal activities. It can inhibit yeast-to-mycelial transformation, which is critical for fungal virulence, particularly in Candida species .

Antifungal Spectrum

This compound exhibits broad-spectrum antifungal activity against various pathogens, including:

- Candida spp. : Effective against Candida albicans and non-albicans species.

- Dermatophytes : Active against Trichophyton and Microsporum species.

- Other Fungi : Demonstrated activity against Cryptococcus neoformans, making it useful for systemic infections in immunocompromised patients .

Comparative Studies

Numerous studies have evaluated the efficacy of this compound in comparison to other antifungal treatments. A meta-analysis highlighted its superior effectiveness in treating seborrheic dermatitis (SD) compared to other topical treatments:

| Study | Comparison | Outcome | Odds Ratio (OR) |

|---|---|---|---|

| Goldust et al., 2013 | Sertaconazole 2% vs. Tacrolimus 0.03% | Higher efficacy in SD | OR = 1.95 (95% CI: 1.42–2.68) |

| Lotti et al., 2013 | Sertaconazole 2% vs. Ketoconazole 2% | Significant improvement in symptoms | OR = 0.51 (95% CI: 0.37–0.70) |

The results indicate that patients treated with Sertaconazole had a significantly higher percentage of mild skin irritation scores at 28 days compared to those receiving alternative treatments .

Case Studies

A study involving patients with tinea corporis demonstrated that Sertaconazole was more effective than clotrimazole over three weeks, with mean scores indicating better clinical improvement . Another randomized controlled trial comparing Sertaconazole solution versus cream formulations reported an efficacy rate of approximately 90% for both formulations, underscoring its versatility in topical applications .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Most studies indicate minimal adverse effects, primarily localized skin reactions such as irritation or erythema, which are generally mild and transient .

Propriétés

IUPAC Name |

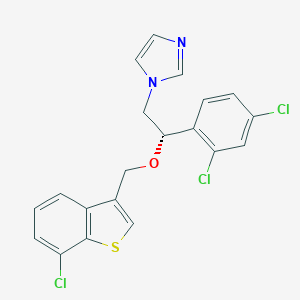

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.